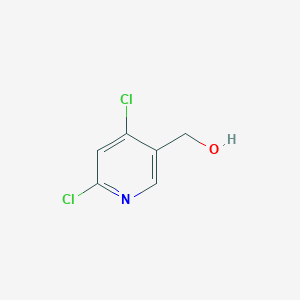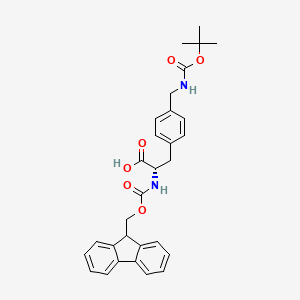
(4,6-Dichloropyridin-3-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(4,6-Dichloropyridin-3-yl)methanol" involves the reaction of different organic substrates with methanol under various conditions. In the first study, a novel seven-coordinate dimer was synthesized by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in a methanol solution. The reaction yielded a complex where each tin atom is seven-coordinated in a distorted bipyramidal structure . Another study reported the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base . These syntheses highlight the versatility of methanol as a solvent and reactant in the formation of complex organic structures.
Molecular Structure Analysis
X-ray crystallography was employed in both studies to determine the molecular structures of the synthesized compounds. The dimeric tin complex crystallizes in the monoclinic space group P21/n, with specific cell parameters and a distorted bipyramidal geometry around the tin atoms . The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol also crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the sulfur atom displaying a distorted tetrahedral geometry . These findings provide detailed insights into the three-dimensional arrangements of atoms within the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the formation of new bonds under the influence of catalysts or bases. In the case of the dimeric tin complex, the reaction likely involves the formation of Sn-O and Sn-C bonds facilitated by the methanol solvent . For the synthesis of the chloro-benzenesulfonyl compound, the reaction mechanism probably includes the nucleophilic attack of the amine on the sulfonyl chloride, followed by stabilization of the intermediate by the base, resulting in the formation of S-N and S-C bonds . These reactions are typical of organic synthesis, where precise conditions lead to the formation of desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their crystallographic data and molecular structures. The dimeric tin complex has a density of 1.574 g/cm3 and a crystal volume of 2.1019 nm3, indicating a relatively dense molecular arrangement . The chloro-benzenesulfonyl compound's crystal data suggests a less dense structure with a volume of 2197 angstrom^3 for Z = 4 . The molecular interactions, such as hydrogen bonds and π-π stacking, observed in the crystal structures, contribute to the stability and physical properties of the crystals. These interactions are crucial for understanding the solubility, melting points, and other physicochemical characteristics of the compounds.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
A study by Chen et al. (2021) focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using a green, economic, and efficient method. They utilized a water-cyclohexane liquid-liquid system with recombinant Escherichia coli as a whole-cell catalyst. This approach achieved a yield of over 99% in a significantly reduced time compared to traditional methods, demonstrating the potential for efficient and sustainable synthesis in biotechnology applications (Chen et al., 2021).
Kinetic Studies in Chemical Reactions
Sung et al. (2009) conducted kinetic studies on the nucleophilic substitution reaction of 4-X-2,6-dinitrochlorobenzenes with various substituted pyridines. Their findings contribute to a deeper understanding of the reaction mechanisms and solvent effects in chemical processes, which can be essential for designing and optimizing chemical reactions involving similar compounds (Sung et al., 2009).
Nickel Complexes in Catalysis
Kermagoret and Braunstein (2008) synthesized dinuclear complexes involving nickel and (pyridin-2-yl)methanol. These complexes were used in the catalytic oligomerization of ethylene, showing significant activity and providing insights into the use of such complexes in industrial catalysis processes (Kermagoret & Braunstein, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (4,6-Dichloropyridin-3-yl)methanol are currently not well-defined in the literature. This compound is a derivative of pyridine, which is often used as a building block in the synthesis of various pharmaceuticals. The specific targets of this compound may depend on the context of its use and the specific reactions it undergoes during synthesis .
Mode of Action
As a pyridine derivative, it may interact with biological targets through its nitrogen atom or its methanol group, but the specifics of these interactions would depend on the context of its use .
Biochemical Pathways
Pyridine derivatives can participate in a variety of biochemical reactions, but the specific pathways affected by this compound would depend on its targets and the context of its use .
Pharmacokinetics
For instance, it has a high GI absorption and is BBB permeant, suggesting that it can be absorbed in the gastrointestinal tract and cross the blood-brain barrier . Its Log Po/w values suggest that it has some degree of lipophilicity, which could influence its distribution within the body .
Result of Action
As a pyridine derivative, it may have a variety of potential effects depending on its specific targets and the context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4,6-Dichloropyridin-3-yl)methanol. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and specific conditions of use could also potentially influence its action .
Propiedades
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXWCRIARMBDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376397 | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloropyridin-3-yl)methanol | |
CAS RN |
73998-95-5 | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














